Agn-PC-006jpm
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Overview
Description
Preparation Methods
The preparation methods for Agn-PC-006jpm are not explicitly detailed in the available literature. general methods for synthesizing similar compounds often involve techniques such as chemical vapor deposition, sol-gel techniques, and chemical precipitation . These methods typically require specific reaction conditions, including controlled temperature, pressure, and the use of catalysts or reducing agents .
Chemical Reactions Analysis
Agn-PC-006jpm undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include hydrogen peroxide as a reducing agent and silver nitrate as a precursor . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Agn-PC-006jpm has a wide range of scientific research applications. It is used in nanomedicine for its antimicrobial properties and as a drug-delivery carrier . In chemistry, it is utilized for its unique physical and chemical properties, making it suitable for various industrial applications . In biology and medicine, it is explored for its potential in diagnostic and therapeutic applications .
Mechanism of Action
The mechanism of action of Agn-PC-006jpm involves its interaction with molecular targets and pathways. It is known to exert its effects through the inhibition of specific enzymes and receptors, leading to various biochemical and physiological responses . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Agn-PC-006jpm can be compared with other similar compounds such as AGN-PC-0CUK9P and AGN-PC-0BWTZX . These compounds share similar structural features but differ in their affinity for specific molecular targets. This compound is unique in its specific interactions and applications, making it a valuable compound for various scientific research purposes.
Properties
CAS No. |
420132-22-5 |
---|---|
Molecular Formula |
C14H20O5 |
Molecular Weight |
268.30 g/mol |
InChI |
InChI=1S/C14H20O5/c1-5-8-9-14(10-11(4)15,12(16)18-6-2)13(17)19-7-3/h8H,1,6-7,9-10H2,2-4H3 |
InChI Key |
YOMSRGXQWFTDLY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC=C=C)(CC(=O)C)C(=O)OCC |
Origin of Product |
United States |
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